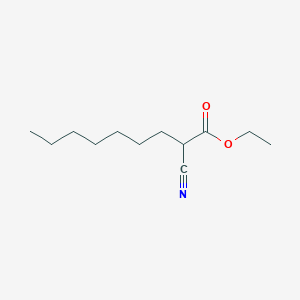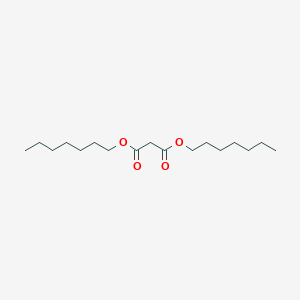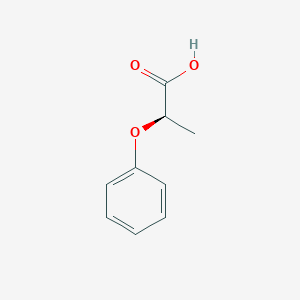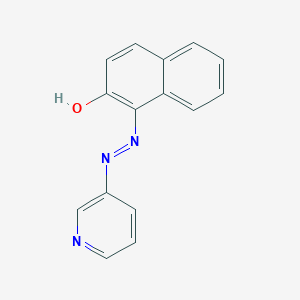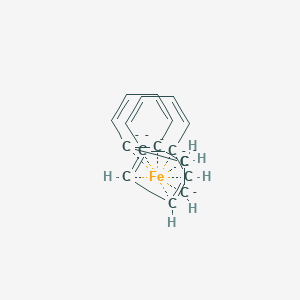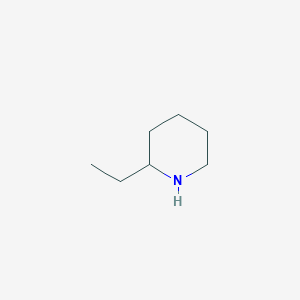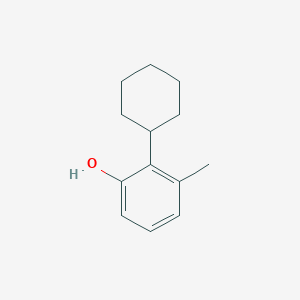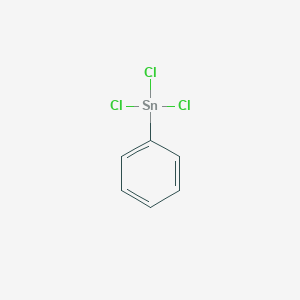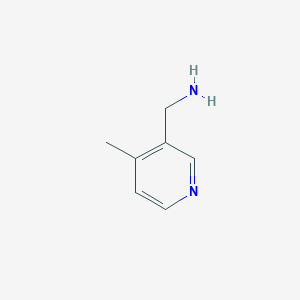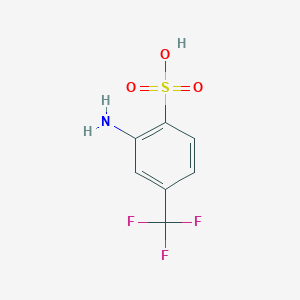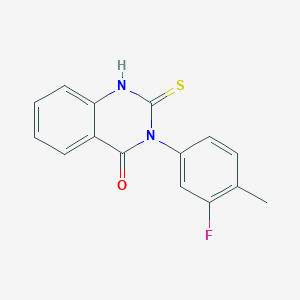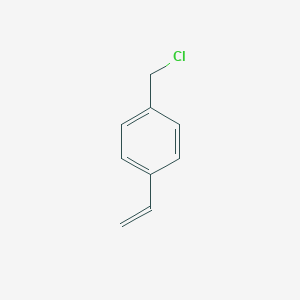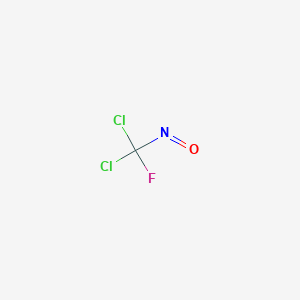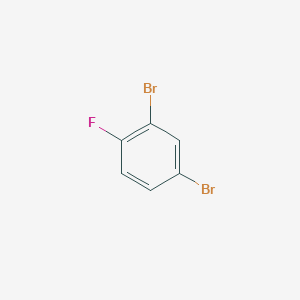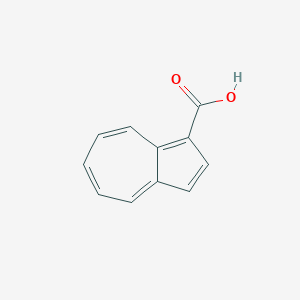
azulene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
azulene-1-carboxylic acid is a derivative of azulene, an aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five-membered and seven-membered ring system, which gives it a distinctive blue color and a permanent dipole moment. This compound retains many of these intriguing features, making it a compound of interest in various fields of research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: azulene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of azulene with acetonedicarboxylic acid in the presence of oxalyl chloride, followed by treatment with methanol to yield the methyl ester of azulenecarboxylic acid . Another method includes the reaction of azulene with β-diketones in the presence of magnesium chloride and pyridine, resulting in the formation of azulenic β-diketones .
Industrial Production Methods: While specific industrial production methods for azulenecarboxylic acid are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: azulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the azulene core.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The products formed from these reactions vary widely, including azulenic pyrazoles, isoxazoles, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
azulene-1-carboxylic acid and its derivatives have found applications in various scientific fields:
Wirkmechanismus
The mechanism by which azulenecarboxylic acid exerts its effects is linked to its chemical structure. The presence of the azulene core allows for interactions with various molecular targets, including enzymes and receptors. For instance, the antioxidant activity of azulenecarboxylic acid derivatives is thought to be related to the presence of allylic-type hydrogens, which can donate electrons to neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Guaiazulene: Another azulene derivative known for its anti-inflammatory and antioxidant properties.
Chamazulene: Found in chamomile, this compound shares similar therapeutic properties with azulenecarboxylic acid.
Uniqueness: azulene-1-carboxylic acid stands out due to its specific structural features and the versatility of its derivatives in various applications. Its unique electronic properties, combined with its ability to form stable compounds, make it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
1201-25-8 |
|---|---|
Molekularformel |
C11H8O2 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
azulene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,(H,12,13) |
InChI-Schlüssel |
HGLFWLLFPGIKOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)O |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)O |
Key on ui other cas no. |
64059-36-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


